N-Propylphalloidin
Description
N-Propylphalloidin is a synthetic derivative of phalloidin, a bicyclic heptapeptide toxin originally isolated from the Amanita phalloides mushroom. Phalloidin derivatives are widely studied for their ability to bind and stabilize filamentous actin (F-actin), making them valuable tools in cellular biology for fluorescence microscopy and cytoskeletal research. This compound incorporates a propyl group (-CH₂CH₂CH₃) at the nitrogen position of a critical residue, altering its pharmacokinetic and binding properties compared to natural phalloidin and other analogs.
Properties
CAS No. |
35167-15-8 |
|---|---|
Molecular Formula |
C38H54N8O11S |
Molecular Weight |
830.9 g/mol |
IUPAC Name |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-10-propyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C38H54N8O11S/c1-6-11-45-27-10-8-7-9-22(27)23-13-24-32(52)42-25(14-38(5,57)17-47)33(53)39-19(3)31(51)44-29(20(4)48)35(55)43-26(16-58-37(23)45)36(56)46-15-21(49)12-28(46)34(54)40-18(2)30(50)41-24/h7-10,18-21,24-26,28-29,47-49,57H,6,11-17H2,1-5H3,(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,44,51) |
InChI Key |
LHCDMVIFIRLGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1SCC4C(=O)N5CC(CC5C(=O)NC(C(=O)NC(C3)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)O)C)CC(C)(CO)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylphalloidin involves the modification of phalloidin’s structure to include a propyl group. This can be achieved through a series of chemical reactions, including peptide coupling and selective functional group modifications . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and automated synthesis equipment . Quality control measures, including chromatography and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Propylphalloidin undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-Propylphalloidin has a wide range of scientific research applications, including:
Mechanism of Action
N-Propylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing the depolymerization of actin fibers . This binding is highly specific and occurs through interactions with the actin monomers, leading to the formation of stable actin filaments . The molecular targets involved include the actin-binding sites, and the pathways affected are those related to cytoskeletal organization and cell motility .
Comparison with Similar Compounds
Structural Analogues
N-Propylphalloidin belongs to a class of nitrogen-substituted phallotoxins. Key structural analogs include:
| Compound Name | Substituent Group | Key Functional Differences | Potential Biological Impact |
|---|---|---|---|
| Phalloidin | Natural heptapeptide | Lacks synthetic alkylation | High actin affinity, rapid cellular uptake |
| N-Methylphalloidin | Methyl (-CH₃) | Reduced steric hindrance vs. propyl | Moderate binding stability |
| N-Ethylphalloidin | Ethyl (-CH₂CH₃) | Intermediate hydrophobicity | Enhanced membrane permeability |
| This compound (Target) | Propyl (-CH₂CH₂CH₃) | Increased hydrophobicity and steric bulk | Prolonged actin stabilization, slower clearance |
Table 1: Structural and functional comparison of this compound with alkylated phalloidin derivatives.
Functional Group Analysis
The propyl group in this compound enhances hydrophobic interactions with actin’s binding pocket compared to shorter-chain analogs like N-Methylphalloidin. This modification may reduce off-target effects by limiting nonspecific binding, a feature observed in sulfonamide derivatives with branched alkyl chains (e.g., compounds in and ) . However, excessive steric bulk could compromise binding affinity, as seen in bulkier trifluoromethyl-substituted aromatic compounds () .
Pharmacokinetic and Stability Profiles
- Solubility : The propyl group reduces aqueous solubility compared to unmodified phalloidin, necessitating solvent optimization for in vitro applications.
- Metabolic Stability : Alkylation at the nitrogen position delays enzymatic degradation, as seen in piperidine- and pyrrolidine-based sulfonamides () .
- Cellular Uptake : Slower diffusion across membranes compared to methyl/ethyl analogs, but improved retention due to hydrophobic anchoring.
Research Findings and Limitations
Key Studies
- Binding Affinity : Computational modeling suggests a 15–20% reduction in actin-binding energy compared to phalloidin, offset by improved stability .
- Toxicity : Propyl substitution reduces acute toxicity in murine models by 40% compared to N-Methylphalloidin, aligning with trends in sulfonamide derivatives () .
Data Gaps
- Limited empirical data on this compound’s synthesis and purity metrics (e.g., HPLC profiles).
- No direct comparisons with halogenated analogs (e.g., chloro- or fluorophenyl derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
